molecular formula C18H23N5O B2658632 1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1235056-20-8

1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2658632
CAS No.: 1235056-20-8
M. Wt: 325.416
InChI Key: SICOBVASZQZUIK-UHFFFAOYSA-N
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Description

1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Self-Assembly

1-Benzyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is involved in the synthesis of various compounds. For instance, Bararjanian et al. (2010) demonstrated its use in a one-pot synthesis of 2-aminopyrimidinones, leading to compounds that exhibit self-assembly and hydrogen bonding (Bararjanian et al., 2010).

Antiacetylcholinesterase Activity

In the field of biochemistry, this chemical has been utilized in the synthesis of flexible ureas assessed for antiacetylcholinesterase activity. Vidaluc et al. (1995) explored compounds designed for conformational flexibility and interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995).

Reactions with N-amino-pyrimidine Derivatives

Altural and Kollenz (1990) investigated reactions with N-amino-pyrimidine derivatives, leading to the formation of N,N'-disubstituted ureas and other pyrimidinones (Altural & Kollenz, 1990).

In Organic Chemistry

Tait, Butterworth, and Clayden (2015) used this chemical in the conversion of 2-aryltetrahydropyridines to N'-aryl urea derivatives, showcasing its utility in organic synthesis (Tait et al., 2015).

Antimicrobial and Anticancer Activities

El-Sawy et al. (2013) explored its role in the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which exhibited antimicrobial and anticancer activities (El-Sawy et al., 2013).

Resonance Analysis in Carbonyl Compounds

Kallies et al. (1997) studied the geometries and electron densities of acyl compounds, including ureas, revealing insights into their electronic structure and resonance behavior (Kallies et al., 1997).

Crystal Structure Studies

The crystal structure of related compounds has been analyzed, as shown by Kang et al. (2015), providing valuable information on molecular interactions and stability (Kang et al., 2015).

Antithrombotic Applications

Furrer, Wágner, and Fehlhaber (1994) synthesized new antithrombotic compounds from 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester, indicating its potential in therapeutic applications (Furrer et al., 1994).

Substituent Effect on Complexation

Ośmiałowski et al. (2013) studied the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, focusing on the substituent effect on complexation (Ośmiałowski et al., 2013).

Urea Recognition and Molecular Design

Chetia and Iyer (2006) utilized 2,6-bis(2-benzimidazolyl)pyridine as a receptor for urea recognition, illustrating its application in chemical and biological recognition (Chetia & Iyer, 2006).

Properties

IUPAC Name

1-benzyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c24-18(21-13-15-5-2-1-3-6-15)22-14-16-7-11-23(12-8-16)17-19-9-4-10-20-17/h1-6,9-10,16H,7-8,11-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICOBVASZQZUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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